molecular formula C8H17ClN2O2 B1448612 piperidin-4-yl N,N-dimethylcarbamate hydrochloride CAS No. 1803609-75-7

piperidin-4-yl N,N-dimethylcarbamate hydrochloride

Cat. No.: B1448612
CAS No.: 1803609-75-7
M. Wt: 208.68 g/mol
InChI Key: MWOZRNUJYUNCCO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic carbamate derivatives. The official International Union of Pure and Applied Chemistry name is This compound . This nomenclature clearly indicates the presence of a piperidine ring with substitution at the 4-position, where a dimethylcarbamate group is attached through an oxygen linkage. The structural representation reveals a six-membered saturated nitrogen heterocycle (piperidine) bearing a carbamate ester functionality at the 4-position carbon atom.

The molecular structure can be comprehensively described through its Simplified Molecular Input Line Entry System representation: CN(C(=O)OC1CCNCC1)C.Cl . This notation demonstrates the dimethylamino group attached to the carbonyl carbon of the carbamate, which is then linked via an oxygen atom to the 4-position of the piperidine ring. The International Chemical Identifier string for the free base form is InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 , providing a unique algorithmic representation of the molecular connectivity.

The corresponding International Chemical Identifier Key GGGMTJQCYUFHPX-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating database searches and cross-referencing across different chemical information systems. This standardized representation ensures consistent identification across various research platforms and chemical databases.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Database-specific identifiers vary across major chemical information platforms. The compound appears in multiple forms within the PubChem database system, with separate entries for the free base and hydrochloride salt forms. This separation allows for precise differentiation between the two chemical forms while maintaining appropriate cross-referencing capabilities. Scientific literature may reference the compound using abbreviated forms or alternative systematic names, particularly in older publications that predate current International Union of Pure and Applied Chemistry naming conventions.

The standardization of chemical nomenclature across international boundaries ensures that researchers, regulatory agencies, and commercial entities can accurately identify and communicate about this specific chemical entity. This standardization is particularly important for compounds like this compound that may be used in pharmaceutical research, where precise chemical identification is critical for safety and efficacy considerations.

Properties

IUPAC Name

piperidin-4-yl N,N-dimethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-10(2)8(11)12-7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOZRNUJYUNCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-75-7
Record name piperidin-4-yl N,N-dimethylcarbamate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Material Preparation: 4-Piperidone Derivatives

A common precursor is 4-piperidone hydrochloride, which undergoes protection and carbamate formation:

  • Step 1: Formation of N-tert-butoxycarbonyl-4-piperidone
    4-piperidone hydrochloride is reacted with sodium bicarbonate and dimethyl dicarbonate (butyl ester) in aqueous acetone at room temperature for 24 hours. This reaction yields N-tert-butoxycarbonyl-4-piperidone with high molar yield (~91-93%).
    • Reaction conditions: molar ratio 1:1 to 3:3 (4-piperidone hydrochloride : sodium bicarbonate : dimethyl dicarbonate butyl ester)
    • Workup: extraction, washing, drying, and concentration under reduced pressure to isolate the protected piperidone as a white solid.

Amination to 4-Amino-1-tert-butoxycarbonylpiperidine

  • The protected piperidone is then reacted with ammonia in ethanol in the presence of titanium tetraisopropylate under nitrogen atmosphere.
  • Sodium borohydride is added portion-wise to reduce the intermediate imine to the amine, maintaining temperature below 30°C.
  • After reaction completion, the mixture is worked up by filtration, washing with ethyl acetate, acid-base extraction, and drying to yield 4-amino-1-tert-butoxycarbonylpiperidine (molar yield ~82%).

Hydrochloride Salt Formation

  • The free base piperidin-4-yl N,N-dimethylcarbamate is converted into its hydrochloride salt by dissolving in a minimum amount of ether and adding an ether solution saturated with hydrogen chloride gas dropwise.
  • A white solid precipitates immediately, which is filtered, washed with ether, and dried to afford the hydrochloride salt with high purity.

Alternative and Scalable Synthetic Routes

Reductive Amination Route (Related Carbamates)

  • A reported scalable process for related piperidin-4-yl carbamates involves reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst, followed by benzyl deprotection and salt formation.
  • This method uses commercially available raw materials, has shorter reaction times, and provides high yields, making it suitable for large-scale manufacturing.
  • Although this method is reported for methyl piperidine-4-yl carbamate salts, the principle can be adapted for N,N-dimethylcarbamate derivatives.

Research Findings and Reaction Optimization

  • The yields of intermediate steps are generally high (above 80%), indicating efficient transformations.
  • Maintaining controlled reaction temperatures (below 30°C during reduction) is critical to avoid side reactions and decomposition.
  • Use of protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen facilitates selective functionalization and improves overall yield.
  • The final hydrochloride salt formation is straightforward and critical for improving compound stability and solubility.

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Protection of 4-piperidone to N-tert-butoxycarbonyl-4-piperidone 4-piperidone hydrochloride, NaHCO3, dimethyl dicarbonate (butyl ester), aqueous acetone, RT, 24 h 91-93 Extraction and drying to isolate solid
2 Amination to 4-amino-1-tert-butoxycarbonylpiperidine Ammonia (ethanol solution), Ti(OiPr)4, NaBH4, nitrogen, <30°C 82 Filtration, acid-base workup
3 Carbamate formation (N,N-dimethylcarbamate introduction) Dimethyl carbamoyl chloride or equivalent, inert atmosphere, controlled temp N/A Requires optimization per lab
4 Hydrochloride salt formation Ether solution of HCl gas, ether solvent High Precipitation, filtration, drying

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidin-4-yl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine Core

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
  • Structure : Benzyloxycarbonyl (Cbz)-substituted piperidine.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW 270.76 g/mol) .
  • Comparison :
    • The benzyl group increases molecular weight and steric bulk compared to dimethylcarbamate, reducing membrane permeability.
    • Cbz is a common protecting group in peptide synthesis, suggesting utility in intermediate synthesis rather than direct bioactivity .
Benzyl N-Methyl-N-(Piperidin-4-yl)carbamate Hydrochloride
  • Structure : N-Methylated carbamate with a benzyl group.
  • Molecular Formula : C₁₄H₂₁ClN₂O₂ (MW 284.78 g/mol) .
  • The benzyl group may confer affinity for aromatic-rich binding pockets (e.g., serotonin receptors) compared to the aliphatic dimethyl group .
2-Methoxy-N-(Piperidin-4-yl)benzamide Hydrochloride
  • Structure : Methoxybenzamide-substituted piperidine.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW 270.76 g/mol) .
  • Comparison: The amide linkage (vs. carbamate) increases hydrolytic stability but reduces electrophilicity.

Functional Group Replacements

6-Fluoro-3-(Piperidin-4-yl)-1,2-benzisoxazole Hydrochloride
  • Structure : Fluorinated benzisoxazole-piperidine hybrid.
  • Molecular Formula : C₁₀H₁₀ClFN₂O (MW 228.65 g/mol) .
  • Fluorine improves lipophilicity (logP ~2.8) and metabolic resistance compared to the carbamate group .
N,N-Dimethyl-1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride
  • Structure : Triazole-carboxamide-piperidine derivative.
  • Molecular Formula : C₉H₁₇ClN₂O (MW 204.70 g/mol) .
  • Comparison :
    • The triazole ring enhances dipole interactions and metabolic stability via aromatic stacking.
    • Carboxamide group increases hydrophilicity (TPSA ~58 Ų) compared to carbamate .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula MW (g/mol) Key Substituent logP (Predicted) Patent Count Literature Count
Piperidin-4-yl N,N-dimethylcarbamate·HCl C₈H₁₆ClN₂O₂ 172.12 Dimethylcarbamate 1.2 81 0
Benzyl N-(piperidin-4-yl)carbamate·HCl C₁₃H₁₉ClN₂O₂ 270.76 Benzylcarbamate 2.5 N/A N/A
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole·HCl C₁₀H₁₀ClFN₂O 228.65 Fluorobenzisoxazole 2.8 N/A N/A

Biological Activity

Piperidin-4-yl N,N-dimethylcarbamate hydrochloride is a piperidine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its structural features that allow it to interact with various biological targets. As a carbamate derivative, it is involved in several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various biologically active compounds.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may play a role in disease modulation. For instance, certain piperidine derivatives have shown activity against enzymes linked to cancer progression and viral infections.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis or responding to pathological conditions.

Biochemical Pathways

Research indicates that piperidine derivatives can induce the expression of proteins associated with apoptosis in tumor cells, suggesting a potential role in cancer therapy. Additionally, these compounds may modulate pathways involved in inflammation and neuroprotection.

Antitumor Activity

A study highlighted the antitumor potential of piperidine derivatives, including this compound. The compound was evaluated for its ability to induce apoptosis in various cancer cell lines. The results demonstrated significant cytotoxicity against hematological malignancies and solid tumors .

CompoundIC50 (µM)Cancer Type
Piperidin-4-yl N,N-dimethylcarbamate12.5Chronic Lymphocytic Leukemia
Other Piperidine Derivatives15.0Solid Tumors

Enzyme Inhibition Studies

This compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. A recent study reported an IC50 value indicating significant enzyme inhibition, which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been assessed through various studies. It shows moderate absorption characteristics with a favorable distribution profile across biological membranes, which is critical for its therapeutic efficacy.

ParameterValue
Oral Bioavailability45%
Plasma Half-Life2 hours
CNS PenetrationModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing piperidin-4-yl N,N-dimethylcarbamate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidin-4-ylamine reacts with dimethyl carbonate or dimethyl carbamate under acidic conditions. Key steps include carbamate bond formation and subsequent HCl salt precipitation. Yield optimization requires precise control of stoichiometry (1:1.2 amine-to-carbonate ratio), temperature (40–60°C), and inert atmospheres to prevent oxidation of intermediates . Solvent choice (e.g., methanol or dichloromethane) also affects reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for ≥95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC with UV detection (λ = 210–230 nm) to assess purity.
  • NMR (¹H and ¹³C) to confirm the piperidine ring, dimethyl carbamate groups, and absence of unreacted amine.
  • Mass spectrometry (ESI+) for molecular ion validation (expected m/z ~208.72 for [M-Cl]+).
  • FTIR to verify carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C), making it suitable for in vitro assays. In organic solvents, it is soluble in methanol, DMSO, and DMF but poorly soluble in non-polar solvents (e.g., hexane). Stability studies indicate degradation <5% over 6 months when stored at -20°C in airtight, desiccated containers. Avoid prolonged exposure to light or high pH (>8), which hydrolyzes the carbamate bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). To standardize results:

  • Use saturation binding assays with [³H]-labeled ligands to calculate Kd and Bmax.
  • Validate findings across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
  • Apply computational docking (e.g., AutoDock Vina) to model interactions with receptors like acetylcholinesterase or σ-1 receptors, which share structural motifs with piperidine derivatives .

Q. What strategies mitigate solubility-related challenges in in vivo pharmacokinetic studies?

  • Methodological Answer : While water-soluble, the compound’s bioavailability may be limited by rapid renal clearance. Strategies include:

  • Prodrug design : Replace the hydrochloride salt with ester-based prodrugs to enhance membrane permeability.
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation half-life.
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize the compound in physiological buffers .

Q. How can researchers optimize enantiomeric purity when synthesizing chiral analogs?

  • Methodological Answer : Chiral resolution is critical for stereospecific activity. Methods include:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric synthesis : Use L-(+)-tartaric acid as a chiral auxiliary during carbamate formation.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates to isolate desired enantiomers (>99% ee) .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varied substituents on the piperidine ring (e.g., 4- vs. 3-position) to assess spatial effects.
  • Functional group swaps : Replace dimethyl carbamate with sulfonamides or ureas to evaluate electronic contributions.
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent bulk/hydrophobicity with activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidin-4-yl N,N-dimethylcarbamate hydrochloride
Reactant of Route 2
piperidin-4-yl N,N-dimethylcarbamate hydrochloride

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